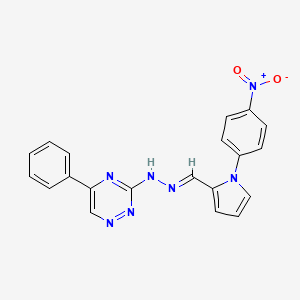![molecular formula C17H18N2O2 B5875438 2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
2-[(4-phenylbutanoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-phenylbutanoyl)amino]benzamide, also known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA belongs to the class of amides and is commonly used as a research tool in various biochemical and physiological experiments.
作用机制
The mechanism of action of 2-[(4-phenylbutanoyl)amino]benzamide is not fully understood, but it is believed to involve the stabilization of misfolded proteins and the modulation of enzyme activity. 2-[(4-phenylbutanoyl)amino]benzamide has been shown to interact with the hydrophobic regions of misfolded proteins, preventing their aggregation and promoting their correct folding. 2-[(4-phenylbutanoyl)amino]benzamide has also been shown to inhibit the activity of HDACs and proteasomes, leading to changes in gene expression and protein degradation.
Biochemical and Physiological Effects:
2-[(4-phenylbutanoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to improve the folding and trafficking of misfolded proteins, leading to their increased activity and function. 2-[(4-phenylbutanoyl)amino]benzamide has also been shown to modulate the activity of enzymes involved in gene expression and protein degradation, leading to changes in cellular processes such as cell cycle regulation and apoptosis. Furthermore, 2-[(4-phenylbutanoyl)amino]benzamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
实验室实验的优点和局限性
2-[(4-phenylbutanoyl)amino]benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its high yield and purity make it suitable for various biochemical and physiological experiments. 2-[(4-phenylbutanoyl)amino]benzamide is also relatively stable and can be stored for extended periods without significant degradation. However, 2-[(4-phenylbutanoyl)amino]benzamide has some limitations. It is not very soluble in water, which may limit its use in aqueous solutions. Furthermore, 2-[(4-phenylbutanoyl)amino]benzamide has some potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on 2-[(4-phenylbutanoyl)amino]benzamide. One area of interest is the development of 2-[(4-phenylbutanoyl)amino]benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the therapeutic potential of 2-[(4-phenylbutanoyl)amino]benzamide for various diseases, including cystic fibrosis and Alzheimer's disease. Furthermore, the mechanism of action of 2-[(4-phenylbutanoyl)amino]benzamide is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Overall, 2-[(4-phenylbutanoyl)amino]benzamide is a promising research tool with potential therapeutic applications, and further research is needed to explore its full potential.
合成方法
The synthesis of 2-[(4-phenylbutanoyl)amino]benzamide involves the reaction between 4-phenylbutyric acid and 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the product is purified by recrystallization. The yield of 2-[(4-phenylbutanoyl)amino]benzamide is usually high, and the purity can be confirmed by various analytical techniques such as NMR and HPLC.
科学研究应用
2-[(4-phenylbutanoyl)amino]benzamide has been extensively used as a research tool in various biochemical and physiological experiments. It has been shown to inhibit the aggregation of misfolded proteins, including cystic fibrosis transmembrane conductance regulator (CFTR) and amyloid beta peptide, which are associated with various diseases such as cystic fibrosis and Alzheimer's disease. 2-[(4-phenylbutanoyl)amino]benzamide has also been used to modulate the activity of enzymes such as histone deacetylases (HDACs) and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively.
属性
IUPAC Name |
2-(4-phenylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-17(21)14-10-4-5-11-15(14)19-16(20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYOLADELBIHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)




![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

